1-(6-chloro-2-pyridinyl)-N-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine
Overview
Description
1-(6-chloro-2-pyridinyl)-N-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C16H13ClN8 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical and Biological Properties
- Triazoles, including compounds similar to 1-(6-chloro-2-pyridinyl)-N-phenyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-amine, are known for their broad spectrum of biological activity. Recent studies indicate an increasing interest in these compounds for their potential in modern pharmaceutical markets (Hulina & Kaplaushenko, 2017).
- The compound's structure, particularly the 1,2,4-triazole moiety, is associated with significant biological activities due to factors like hydrogen bonding and solubility, making it a core motif in various clinical drugs (Prasad et al., 2021).
Synthesis and Characterization
- The synthesis of similar triazole compounds often involves complex reactions with various starting materials, including 5-amino-2-chloropyridine and different aldehydes. These synthetic processes can lead to new compounds with unique physical and chemical properties (Idrees, Kola, & Siddiqui, 2019).
- Characterization of these compounds typically includes techniques like NMR spectroscopy, chromatography-mass spectrometry, and elemental analysis, ensuring accurate identification and understanding of their structure and properties (Burke et al., 2004).
Potential Applications in Catalysis and Material Science
- Triazole derivatives, including those structurally related to the compound , have been explored for their use in catalysis. For example, they can be incorporated into palladacycles, demonstrating applications as catalysts in various chemical reactions (Singh et al., 2017).
- The unique chemical structure of these triazole derivatives makes them suitable for forming complexes with metals like rhodium and iron, which are of significant interest in material science and inorganic chemistry (Sole et al., 2019).
Properties
IUPAC Name |
2-(6-chloropyridin-2-yl)-N-phenyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN8/c17-13-7-4-8-15(21-13)25-16(20-12-5-2-1-3-6-12)22-14(23-25)9-24-11-18-10-19-24/h1-8,10-11H,9H2,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRRBLZMXWSULJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NN2C3=NC(=CC=C3)Cl)CN4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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